Benzene, 1-chloro-4-(1-methylcyclopropyl)-
Overview
Description
Benzene, 1-chloro-4-(1-methylcyclopropyl)-: is an organic compound with the molecular formula C10H11Cl and a molecular weight of 166.647 . It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 1-methylcyclopropyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(1-methylcyclopropyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-4-(1-methylcyclopropyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of Benzene, 1-chloro-4-(1-methylcyclopropyl)- may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-chloro-4-(1-methylcyclopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can yield cyclopropyl derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.
Major Products Formed:
Phenol Derivatives: Formed through nucleophilic substitution.
Carboxylic Acids/Ketones: Formed through oxidation.
Cyclopropyl Derivatives: Formed through reduction.
Scientific Research Applications
Chemistry: Benzene, 1-chloro-4-(1-methylcyclopropyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing new molecules with specific properties .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding the behavior of similar aromatic compounds in biological systems .
Industry: In the industrial sector, Benzene, 1-chloro-4-(1-methylcyclopropyl)- is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications .
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(1-methylcyclopropyl)- involves its interaction with specific molecular targets. The chlorine atom and the 1-methylcyclopropyl group influence the compound’s reactivity and binding affinity. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. The 1-methylcyclopropyl group can affect the compound’s steric and electronic properties, influencing its overall reactivity .
Comparison with Similar Compounds
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-chloro-4-(trifluoromethyl)-
- Benzene, 1-chloro-4-(1-methylcyclohexyl)-
Uniqueness: Benzene, 1-chloro-4-(1-methylcyclopropyl)- is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic effects. This makes it different from other benzene derivatives with simpler substituents, such as methyl or trifluoromethyl groups. The cyclopropyl group can introduce ring strain and influence the compound’s reactivity and stability .
Properties
IUPAC Name |
1-chloro-4-(1-methylcyclopropyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHQIPGQYVHUHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212732 | |
Record name | Benzene, 1-chloro-4-(1-methylcyclopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63340-05-6 | |
Record name | Benzene, 1-chloro-4-(1-methylcyclopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063340056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-4-(1-methylcyclopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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